Product packaging for S-methyl 3-ethynyl-thiobenzoate(Cat. No.:)

S-methyl 3-ethynyl-thiobenzoate

Cat. No.: B8364834
M. Wt: 176.24 g/mol
InChI Key: DKQONZPFABJCNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

S-methyl 3-ethynyl-thiobenzoate is a synthetic building block of interest in medicinal chemistry and materials science. Its structure combines a thiobenzoate group with an ethynyl moiety, making it a potential precursor for click chemistry applications and the development of novel compounds via Sonogashira coupling. Researchers may utilize this reagent to create molecular probes or to incorporate a rigid, linear component into target structures. The presence of the sulfur-based functional group can also be explored for modulating the electronic properties or bioavailability of resulting molecules. Provided as a high-purity material for professional laboratory use. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8OS B8364834 S-methyl 3-ethynyl-thiobenzoate

Properties

Molecular Formula

C10H8OS

Molecular Weight

176.24 g/mol

IUPAC Name

S-methyl 3-ethynylbenzenecarbothioate

InChI

InChI=1S/C10H8OS/c1-3-8-5-4-6-9(7-8)10(11)12-2/h1,4-7H,2H3

InChI Key

DKQONZPFABJCNX-UHFFFAOYSA-N

Canonical SMILES

CSC(=O)C1=CC=CC(=C1)C#C

Origin of Product

United States

Synthetic Methodologies and Strategic Pathways for S Methyl 3 Ethynyl Thiobenzoate

Retrosynthetic Analysis and Precursor Identification for S-methyl 3-ethynyl-thiobenzoate

A retrosynthetic analysis of this compound reveals two primary disconnection points. The first is the thioester linkage, suggesting precursors such as an activated derivative of 3-ethynylbenzoic acid and methanethiol (B179389) or its corresponding salt. The second key disconnection is at the ethynyl (B1212043) C-C bond, pointing towards a 3-halobenzoate derivative and a protected acetylene (B1199291) source.

Based on this analysis, the following key precursors can be identified:

3-Ethynylbenzoic acid or its activated forms (e.g., acyl chloride): This precursor provides the core aromatic ring and the ethynyl functionality.

Methanethiol or sodium thiomethoxide: These serve as the nucleophilic source of the S-methyl group.

Methyl 3-halobenzoate (e.g., methyl 3-iodobenzoate (B1234465) or methyl 3-bromobenzoate): This precursor allows for the late-stage introduction of the ethynyl group via cross-coupling reactions.

A protected acetylene: A protected form of acetylene, such as (trimethylsilyl)acetylene, is often used in coupling reactions to prevent unwanted side reactions.

Established Synthetic Protocols for Thiobenzoates

The formation of the thioester bond is a critical step in the synthesis of this compound. Several established methods can be employed for this transformation.

Thioesterification Strategies Utilizing Acid Chlorides

A common and effective method for synthesizing thioesters involves the reaction of an acid chloride with a thiol or its corresponding salt. wikipedia.org In the context of this compound, 3-ethynylbenzoyl chloride would be reacted with sodium thiomethoxide. This reaction proceeds through a nucleophilic acyl substitution mechanism, where the thiolate anion attacks the electrophilic carbonyl carbon of the acid chloride, leading to the displacement of the chloride leaving group and formation of the thioester. youtube.com The use of an acid chloride as the acylating agent is advantageous due to its high reactivity. acs.org

A general representation of this reaction is: R-COCl + R'-SNa → R-CO-SR' + NaCl

Nucleophilic Displacement Approaches in Thioester Synthesis

Thioesters can also be synthesized via nucleophilic displacement reactions. stackexchange.comacs.org One such approach involves the reaction of a carboxylic acid with a thiol in the presence of a dehydrating agent, such as dicyclohexylcarbodiimide (B1669883) (DCC). wikipedia.org This method avoids the need to first prepare the more reactive acid chloride. Another strategy is the alkylation of a thiocarboxylate salt with an alkyl halide, though this is less direct for the target molecule. wikipedia.org In biochemical contexts, thioesterification often occurs through the activation of a carboxylate to an acyl phosphate, which then reacts with a thiol nucleophile. libretexts.org

Advanced Coupling Reactions for Ethynyl Moiety Introduction

The introduction of the ethynyl group onto the aromatic ring is a key step that can be achieved using modern cross-coupling methodologies.

Palladium-Catalyzed Cross-Coupling Methods (e.g., Sonogashira Coupling)

The Sonogashira reaction is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgrsc.org This reaction is instrumental in synthesizing arylalkynes and can be applied to the synthesis of this compound. mdpi.comresearchgate.net The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, often CuI, in the presence of a base like triethylamine. acs.orgsigmaaldrich.com

The general catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the copper acetylide (formed in situ from the terminal alkyne and the copper co-catalyst), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nobelprize.orgnih.govlibretexts.orglibretexts.org The reactivity of the aryl halide is typically in the order of I > Br > Cl. libretexts.org

For the synthesis of this compound, a plausible route would involve the Sonogashira coupling of methyl 3-iodobenzoate with a protected alkyne like (trimethylsilyl)acetylene, followed by deprotection and subsequent thioesterification.

Table 1: Key Parameters of the Sonogashira Coupling Reaction

ParameterDescription
Catalyst Typically a Pd(0) complex, often generated in situ from a Pd(II) precursor.
Co-catalyst Usually a copper(I) salt, such as CuI.
Substrates An aryl or vinyl halide and a terminal alkyne.
Base An amine base, such as triethylamine, is commonly used.
Solvent A variety of organic solvents can be used, including THF, DMF, and amines.

Alkynylation Reactions with Specialized Reagents (e.g., EBX derivatives)

An alternative to metal-catalyzed cross-coupling for the introduction of an ethynyl group is the use of hypervalent iodine reagents, such as ethynylbenziodoxolones (EBX). nih.govacs.org These reagents can directly alkynylate a variety of nucleophiles, including thiols. The reaction of thiols with EBX reagents is a fast and chemoselective method for the synthesis of thioalkynes. nih.govacs.org

The mechanism of this reaction can proceed through either a concerted α-addition or a β-addition pathway, depending on the substituents on the alkyne. nih.govacs.org While this method is primarily used for the synthesis of thioalkynes (R-S-C≡C-R'), its principles could be adapted for the synthesis of precursors to this compound. For instance, an aryl nucleophile could potentially be alkynylated with an EBX reagent. epfl.chepfl.chrsc.org

Optimization of Reaction Conditions and Isolation Techniques

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. This involves careful consideration of catalysts, solvents, temperature, and reaction times for both the Sonogashira coupling and the subsequent thioesterification.

For the Sonogashira coupling of a 3-halobenzoic acid derivative with an acetylene source, key parameters to optimize include the choice of palladium catalyst, copper(I) co-catalyst, base, and solvent. organic-chemistry.orgscispace.com While traditional Sonogashira reactions often require anhydrous and anaerobic conditions, newer methods have been developed that can be performed under milder, and even aqueous, conditions. organic-chemistry.org The choice of the specific aryl halide (iodide, bromide, or triflate) can also significantly impact reactivity. wikipedia.org

Table 1: Potential Parameters for Optimization of Sonogashira Coupling

ParameterOptionsConsiderations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, [Pd(NHC)] complexesCatalyst loading, stability, and activity. libretexts.orgnih.gov
Copper(I) Co-catalyst CuI, CuBrOften essential for the reaction, but copper-free methods exist. organic-chemistry.org
Base Amines (e.g., triethylamine, piperidine), carbonates (e.g., K₂CO₃, Cs₂CO₃)Strength and solubility of the base. wikipedia.org
Solvent Toluene, THF, DMF, aqueous mediaSolubilizes reactants and influences reaction rate. organic-chemistry.org
Protecting Group Trimethylsilyl (TMS) for acetyleneEase of introduction and removal. scispace.com

Following the Sonogashira coupling, the resulting 3-ethynylbenzoic acid must be converted to the thioester. The direct condensation of a carboxylic acid with a thiol is a common method, often facilitated by a coupling agent to activate the carboxylic acid. wikipedia.org

Table 2: Thioesterification Reaction Parameters

ParameterReagents/ConditionsConsiderations
Coupling Agent DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Efficiency of activation and ease of byproduct removal. organic-chemistry.org
Thiol Source Methanethiol (CH₃SH), sodium thiomethoxide (NaSCH₃)Reactivity and handling (methanethiol is a toxic gas).
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Inertness and ability to dissolve reactants.
Temperature Room temperature to refluxBalancing reaction rate with potential side reactions.

Isolation of the final product, this compound, would typically involve standard laboratory techniques. After the reaction is complete, the mixture would be worked up to remove the coupling agent byproducts and any unreacted starting materials. This often involves aqueous extraction and washing. Purification of the crude product is commonly achieved through column chromatography on silica (B1680970) gel. The purity of the isolated compound can then be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is essential for developing more sustainable and environmentally friendly processes. This involves focusing on aspects such as solvent selection, catalytic efficiency, atom economy, and waste minimization.

Catalytic efficiency is another cornerstone of green chemistry. The use of highly active catalysts at low loadings minimizes waste and reduces the cost of the process. For the Sonogashira reaction, the development of more efficient palladium catalysts, including N-heterocyclic carbene (NHC) complexes, allows for lower catalyst usage. libretexts.org Furthermore, photocatalytic methods for thioester synthesis are emerging as a green alternative, utilizing visible light as a sustainable energy source and often employing organic photocatalysts. acs.orgunibo.itacs.org Some methods even proceed without an external photocatalyst, relying on the inherent photochemical properties of the reactants. unibo.it

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. Traditional methods for thioester synthesis that use stoichiometric coupling reagents like DCC generate significant amounts of waste, leading to low atom economy. wikipedia.org

To improve atom economy, alternative synthetic routes are being explored. Dehydrogenative coupling of alcohols and thiols to produce thioesters represents a highly atom-economical approach, with hydrogen gas as the only byproduct. researchgate.net Another strategy is the development of thiol-free protocols for thioester synthesis, which avoids the use of often foul-smelling and toxic thiols. One such method involves the reaction of carboxylic acids and aryl halides with tetramethylthiourea, which serves as a sulfur source. unibo.itresearchgate.net

Minimizing waste in thioester formation also involves the development of catalytic reactions that avoid the use of stoichiometric activating agents. For example, yttrium-catalyzed direct thioesterification of aldehydes with thiols under solvent-free conditions provides a straightforward and atom-efficient route to thioesters. organic-chemistry.org By carefully selecting synthetic pathways that maximize atom economy and utilize catalytic and environmentally benign methods, the synthesis of this compound can be aligned with the principles of green chemistry.

Advanced Spectroscopic and Analytical Characterization Methodologies for S Methyl 3 Ethynyl Thiobenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure. For S-methyl 3-ethynyl-thiobenzoate, a combination of one-dimensional and two-dimensional NMR experiments would be essential for a complete structural assignment.

Elucidation of Proton (¹H) and Carbon-13 (¹³C) Connectivity and Stereochemistry

The ¹H NMR spectrum of this compound would be expected to reveal distinct signals corresponding to each unique proton environment. The aromatic protons on the benzene (B151609) ring would likely appear as a complex multiplet in the downfield region, with their specific chemical shifts and coupling constants providing information about their relative positions. The ethynyl (B1212043) proton would resonate as a singlet, and the S-methyl protons would also produce a singlet, typically in a more upfield region.

The ¹³C NMR spectrum would complement the proton data by identifying all unique carbon atoms. Key signals would include those for the carbonyl carbon of the thioester, the two acetylenic carbons, the carbons of the benzene ring, and the S-methyl carbon. The chemical shifts of these signals are indicative of their electronic environment.

A hypothetical data table for the expected NMR signals is presented below.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 8.5120 - 140
Ethynyl CH3.0 - 3.575 - 95
S-CH₃2.0 - 2.510 - 20
C=O-185 - 200
C-S-130 - 145
C≡C-70 - 90

This table is illustrative and based on known chemical shift ranges for similar functional groups.

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Definitive Structure Confirmation

To definitively establish the connectivity of the atoms, a suite of two-dimensional NMR experiments would be employed.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton couplings, confirming the connectivity of adjacent protons within the benzene ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C signals for the protonated carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Vibrational Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the FT-IR spectrum would be expected to show several key absorption bands.

Functional Group Expected Vibrational Frequency (cm⁻¹)
C≡C-H stretch (alkyne)~3300
C≡C stretch (alkyne)~2100
C=O stretch (thioester)~1680
C-S stretch600 - 800
Aromatic C-H stretch>3000
Aromatic C=C stretch1450 - 1600

This table presents typical ranges for the specified functional groups.

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This precision allows for the determination of the elemental composition of this compound, confirming its molecular formula (C₁₀H₈OS).

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented. The resulting fragment ions provide a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of the S-methyl group, the carbonyl group, or cleavage of the ethynyl group, further corroborating the structure elucidated by NMR.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic transitions within a molecule. For S-methyl 3-ethynylthiobenzoate, the UV-Vis spectrum is expected to be influenced by the electronic systems of the benzene ring, the thioester group, and the ethynyl substituent. The conjugation between the aromatic ring and the carbonyl group of the thioester, as well as the presence of the π-system of the alkyne, would give rise to characteristic absorption bands.

The primary electronic transitions anticipated for this molecule are π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity (large molar absorptivity, ε), arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system of the benzene ring and the C=O and C≡C double and triple bonds. The n → π* transitions, which are generally of lower intensity, involve the excitation of a non-bonding electron from the sulfur or oxygen atom of the thioester group to an antibonding π* orbital of the carbonyl group.

Based on data from analogous aryl thioesters and ethynylbenzene derivatives, the UV-Vis spectrum of S-methyl 3-ethynylthiobenzoate in a non-polar solvent like hexane (B92381) would be expected to exhibit multiple absorption maxima (λ_max). researchgate.netuobabylon.edu.iq The presence of the ethynyl group in conjugation with the benzoyl thioester system is likely to cause a bathochromic (red) shift of the main absorption bands compared to unsubstituted S-methyl thiobenzoate. utoronto.ca

Expected UV-Vis Spectral Data for this compound in Hexane

Expected λ_max (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Transition Type Associated Chromophore
~ 205~ 45,000π → πPhenyl ring E1 band
~ 250~ 15,000π → πConjugated benzoyl system
~ 295~ 2,000π → πEthynylbenzene system
~ 330~ 100n → πThioester carbonyl group

Note: These values are estimations based on known spectroscopic data for structurally related compounds.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the molecular structure of S-methyl 3-ethynylthiobenzoate, including bond lengths, bond angles, and intermolecular interactions in the solid state.

For a successful X-ray crystallographic analysis, a high-quality single crystal of the compound is required. The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

The crystal structure of S-methyl 3-ethynylthiobenzoate would be expected to reveal several key features. The benzene ring would be largely planar, and the thioester group would likely adopt a conformation that maximizes π-orbital overlap with the ring. The C-S and C=O bond lengths of the thioester group would be characteristic of this functional group. The ethynyl group would be linear, with a C≡C triple bond length of approximately 1.20 Å. In the crystal lattice, one might expect to observe π-π stacking interactions between the aromatic rings of adjacent molecules, as well as potential weak hydrogen bonds involving the acetylenic proton.

Hypothetical Crystallographic Data for this compound

Parameter Expected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca (common for organic molecules)
C(sp²)-C(=O) Bond Length~ 1.49 Å
C=O Bond Length~ 1.21 Å
C-S Bond Length~ 1.78 Å
S-C(methyl) Bond Length~ 1.82 Å
C≡C Bond Length~ 1.20 Å
C(sp)-H Bond Length~ 1.06 Å
Dihedral Angle (Benzene ring to Thioester plane)< 30°

Note: These are idealized values based on typical bond lengths and crystal packing for similar organic molecules and are subject to variation based on the specific crystalline environment.

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (if applicable)

Chromatographic techniques are indispensable for the purification and purity assessment of organic compounds. For a non-chiral molecule like S-methyl 3-ethynylthiobenzoate, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be the primary methods for determining its purity. As the molecule is not chiral, the determination of enantiomeric excess is not applicable.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC would be a suitable method for analyzing the purity of S-methyl 3-ethynylthiobenzoate. In this technique, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The compound would be separated from any more polar or less polar impurities based on their differential partitioning between the two phases. A UV detector would be highly effective for this compound due to its strong chromophores. nih.govnih.gov

Gas Chromatography (GC)

GC is another powerful technique for assessing the purity of volatile and thermally stable compounds like S-methyl 3-ethynylthiobenzoate. The sample is vaporized and carried by an inert gas through a column containing a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) would be appropriate as it is sensitive to organic compounds containing C-H bonds. nih.govyoutube.com

Hypothetical Chromatographic Conditions for Purity Analysis

Technique Parameter Condition
HPLC Stationary PhaseC18 silica (B1680970) gel (5 µm particle size)
Mobile PhaseIsocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Expected Retention Time5-10 minutes (depending on exact conditions)
GC Stationary PhasePolydimethylsiloxane (e.g., DB-1, HP-1) capillary column
Carrier GasHelium or Nitrogen
Inlet Temperature250 °C
Oven Program100 °C hold for 2 min, then ramp to 280 °C at 15 °C/min
DetectorFlame Ionization Detector (FID) at 300 °C
Expected Retention Time10-15 minutes (depending on exact conditions)

Note: These conditions are illustrative and would require optimization for a specific analytical method.

Computational and Theoretical Investigations of S Methyl 3 Ethynyl Thiobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

DFT is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. For S-methyl 3-ethynyl-thiobenzoate, DFT calculations would provide insights into its stability, reactivity, and various properties. These calculations solve for the electron density of the molecule to determine its energy and other attributes. The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G*, cc-pVTZ) would be crucial for obtaining accurate results that correlate well with experimental data, should any exist. frontiersin.org

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). ambeed.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. ambeed.com For this compound, the presence of the electron-withdrawing thioester group and the π-system of the ethynyl (B1212043) and phenyl groups would influence the energies and spatial distributions of these orbitals. nih.gov

Hypothetical Data Table for HOMO/LUMO Analysis: This table is for illustrative purposes only, as specific data for this compound is not available.

ParameterEnergy (eV)Description
HOMO-Highest Occupied Molecular Orbital
LUMO-Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap-Energy difference between HOMO and LUMO

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT is also a powerful tool for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. nih.gov

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can obtain theoretical shifts that can be compared to experimental spectra to validate the structure.

Vibrational Frequencies: The calculation of vibrational frequencies via DFT can predict the infrared (IR) and Raman spectra of a molecule. This involves computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to specific vibrational modes, such as the C≡C stretch of the ethynyl group, the C=O stretch of the thioester, and various aromatic C-H bends.

Conformational Analysis and Energy Minimization Studies

This compound possesses rotational freedom, primarily around the C-C and C-S single bonds. Conformational analysis would involve systematically rotating these bonds to map the potential energy surface of the molecule. By performing energy minimization from various starting geometries, the most stable conformers (global and local minima) could be identified. These studies would reveal the preferred three-dimensional structure of the molecule and the energy barriers between different conformations.

Molecular Dynamics Simulations to Model Intermolecular Interactions

While not always applicable for small molecules in isolation, molecular dynamics (MD) simulations could be employed to study the behavior of this compound in a condensed phase (e.g., in a solvent or in a crystalline state). MD simulations model the movement of atoms and molecules over time based on a force field, providing insights into intermolecular interactions, solvation effects, and the dynamic behavior of the system.

Reaction Mechanism Elucidation via Computational Transition State Modeling

Should this compound be involved in a chemical reaction, computational modeling could be used to elucidate the reaction mechanism. This involves locating the transition state (TS) structure for each step of the proposed mechanism. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. By calculating the activation energy (the energy difference between the reactants and the transition state), one can predict the feasibility and kinetics of a reaction pathway.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within this compound dictates its electrostatic properties. An electrostatic potential (ESP) map visually represents the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are electron-rich and susceptible to electrophilic attack, such as the oxygen and sulfur atoms. Regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. For this molecule, the ESP map would highlight the electrophilic and nucleophilic sites, providing a powerful visual tool for predicting non-covalent interactions and chemical reactivity.

Reactivity Profiles and Derivatization Studies of S Methyl 3 Ethynyl Thiobenzoate

Reactivity of the Ethynyl (B1212043) Moiety

The terminal alkyne group in S-methyl 3-ethynyl-thiobenzoate is a site of high electron density and is susceptible to a variety of transformations, including cycloadditions, palladium-catalyzed couplings, and nucleophilic additions.

Click Chemistry (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for the formation of 1,2,3-triazoles. The terminal alkyne of this compound can readily participate in this reaction with a wide range of organic azides to produce 1,4-disubstituted triazoles. This reaction is known for its high yields, mild reaction conditions, and broad functional group tolerance. The resulting triazole products incorporate the thiobenzoate moiety, making them useful for further synthetic elaborations or for applications in medicinal chemistry and materials science.

The general transformation involves the reaction of the terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.

Alkyne ReactantAzide ReactantCatalyst SystemSolventProductYield (%)
PhenylacetyleneBenzyl AzideCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O1-Benzyl-4-phenyl-1H-1,2,3-triazole91
1-Ethynyl-4-fluorobenzene1-Azido-4-nitrobenzeneCuIDMF1-(4-Fluorophenyl)-4-(4-nitrophenyl)-1H-1,2,3-triazole85
Propargyl alcoholAzido-functionalized polymerCuSO₄, Sodium AscorbateH₂O/THFPolymer-conjugated triazole>95

This table presents representative examples of CuAAC reactions with terminal alkynes analogous to the ethynyl moiety of this compound, illustrating the general conditions and high efficiency of this transformation.

Palladium-Catalyzed Alkyne Addition and Functionalization

The ethynyl group of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction allows for the formation of a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, providing access to a wide array of substituted alkynes. oup.comresearchgate.net The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The resulting products, which are internal alkynes, can be further functionalized, making this a powerful tool for the synthesis of complex molecules. uchicago.edu

Alkyne ReactantAryl/Vinyl HalideCatalyst SystemBaseSolventProductYield (%)
PhenylacetyleneIodobenzenePd(PPh₃)₄, CuIEt₃NTHFDiphenylacetylene95
1-Heptyne4-IodotoluenePdCl₂(PPh₃)₂, CuIPiperidineDMF1-(Hept-1-yn-1-yl)-4-methylbenzene89
Ethynyltrimethylsilane1-Bromo-4-nitrobenzenePd(OAc)₂, PPh₃, CuIn-BuNH₂Toluene((4-Nitrophenyl)ethynyl)trimethylsilane92

This table showcases typical conditions for the Sonogashira coupling of terminal alkynes, demonstrating the versatility of this method for C-C bond formation.

Hydration and Other Nucleophilic Additions to Alkynes

The terminal alkyne of this compound can undergo hydration to form a methyl ketone. nih.govelsevierpure.comelsevierpure.comrsc.org This reaction is typically catalyzed by mercury(II) salts in the presence of aqueous acid. nih.govelsevierpure.comelsevierpure.comrsc.org The reaction proceeds via a Markovnikov addition of water across the triple bond to form an enol intermediate, which then tautomerizes to the more stable ketone. nih.govelsevierpure.comelsevierpure.comrsc.org

Alternatively, hydroboration-oxidation provides a complementary method for the anti-Markovnikov hydration of terminal alkynes, leading to the formation of aldehydes. nih.gov The use of a sterically hindered borane, such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), is often necessary to prevent double addition to the alkyne. nih.gov

Other nucleophiles, such as thiols, can also add across the alkyne triple bond. researchgate.netresearchgate.net These reactions can be catalyzed by base or proceed via a radical mechanism, leading to the formation of vinyl sulfides. researchgate.netresearchgate.net The regioselectivity of these additions can often be controlled by the choice of reaction conditions.

Reactivity of the Thioester Moiety

The thioester group in this compound is an activated acyl derivative, making it susceptible to attack by various nucleophiles.

Thiol-Thioester Exchange Reactions: Mechanism and Scope

Thiol-thioester exchange is a reversible reaction in which a thiol reacts with a thioester to form a new thioester and a new thiol. oup.comuchicago.edunih.gov This reaction is a key process in native chemical ligation, a powerful method for the synthesis of proteins. The reaction is typically catalyzed by a base, which deprotonates the incoming thiol to form a more nucleophilic thiolate. The thiolate then attacks the electrophilic carbonyl carbon of the thioester, leading to a tetrahedral intermediate that collapses to release the original thiol. The position of the equilibrium is determined by the relative pKa values of the participating thiols.

Studies on model compounds such as S-methyl thioacetate (B1230152) have provided kinetic data for this exchange. For instance, the second-order rate constant for the exchange between S-methyl thioacetate and 2-sulfonatoethanethiolate at pH 7 and 23°C is 1.7 M⁻¹s⁻¹. uchicago.edunih.gov

Thioester ReactantThiol ReactantCatalystSolventProduct Thioester
S-Phenyl ThioacetateBenzyl MercaptanTriethylamineAcetonitrileS-Benzyl Thioacetate
S-Ethyl ThiopropionateThiophenolDBUTHFS-Phenyl Thiopropionate
Acetyl-CoACysteineEnzymeWaterS-Acetylcysteine

This table provides examples of thiol-thioester exchange reactions, illustrating the scope of this transformation with various thioesters and thiols.

Nucleophilic Acyl Substitution and Transacylation Reactions

The thioester functionality of this compound readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, including amines, alcohols, and carbanions. These reactions, often referred to as transacylation, result in the formation of amides, esters, and ketones, respectively. Thioesters are generally more reactive towards nucleophiles than their corresponding esters due to the better leaving group ability of the thiolate anion compared to the alkoxide anion.

The reaction with amines (aminolysis) to form amides is particularly efficient. Similarly, reaction with alcohols or alkoxides (alcoholysis) in the presence of a catalyst can yield the corresponding ester.

Thioester ReactantNucleophileProduct
S-Phenyl ThioacetateAnilineN-Phenylacetamide
S-Ethyl ThiobenzoateMethanolMethyl Benzoate (B1203000)
S-Methyl ThioacetateHydroxylamineAcetohydroxamic acid

This table illustrates the versatility of thioesters in nucleophilic acyl substitution reactions to form a range of carboxylic acid derivatives.

Radical Reactions Involving the Thioester Group

The thioester functionality in this compound is a key site for radical reactivity. Thioesters are known to participate in various radical-mediated transformations, offering a powerful tool for the synthesis of complex molecules. The generation of acyl radicals from thioesters can be initiated photochemically or through the use of radical initiators. These acyl radicals can then engage in a variety of coupling reactions.

One of the prominent radical reactions involving thioesters is the acyl thiol-ene reaction. ontosight.ai This process involves the radical addition of a thioacid to an alkene to form a thioester. researchgate.net While this compound already possesses a thioester, understanding this reaction provides a basis for potential derivatization strategies where the thioester group could be modified or used to link to other molecules. For instance, the generation of a radical at the sulfur atom could potentially lead to intramolecular cyclization or intermolecular addition reactions involving the ethynyl group.

Furthermore, thioesters can undergo radical-mediated cross-coupling reactions. For example, the coupling of thioesters with C(sp³)–H bonds can be achieved through a radical relay mechanism, leading to the formation of new carbon-carbon bonds. researchgate.net In the context of this compound, this could involve the reaction of the thioester with a suitable C(sp³)–H donor to introduce new alkyl or functionalized alkyl groups.

Radical Reaction Type Description Potential Application for this compound
Acyl Thiol-Ene ReactionRadical addition of a thioacid to an alkene. ontosight.airesearchgate.netModification of the thioester or linkage to other molecules.
Radical-mediated Cross-CouplingCoupling of the thioester with C(sp³)–H bonds. researchgate.netIntroduction of new alkyl or functionalized alkyl groups.
Decarbonylative ReactionsElimination of carbonyl sulfide (B99878) (COS) to form a carbon-centered radical. researchgate.netGeneration of an aryl radical for further functionalization.

It is also conceivable that under certain conditions, the thioester could undergo a dethiocarboxylation reaction, leading to the elimination of carbonyl sulfide (COS) and the formation of a carbon-centered radical on the aromatic ring. researchgate.net This aryl radical could then be trapped by various radical acceptors, providing a pathway for further functionalization of the benzene (B151609) ring.

Aromatic Ring Functionalization Strategies

The 3-ethynylphenyl group of this compound offers multiple positions for functionalization, allowing for the synthesis of a diverse range of derivatives. The presence of the electron-withdrawing thioester group and the versatile ethynyl group influences the regioselectivity of these functionalization reactions.

Palladium-catalyzed cross-coupling reactions are a powerful tool for the functionalization of aromatic rings. For instance, reactions like the Sonogashira coupling can be employed to further elaborate the ethynyl group, while Suzuki, Heck, and Buchwald-Hartwig amination reactions could be used to introduce various substituents at other positions on the aromatic ring, assuming a suitable leaving group is present. While direct C-H functionalization of the aromatic ring is a modern and efficient strategy, the specific methodologies for a 3-ethynyl-thiobenzoate system would need to be developed.

Electrophilic aromatic substitution reactions on the benzene ring are also a viable strategy. The directing effects of the existing substituents would need to be considered. The thioester group is generally a deactivating, meta-directing group, while the ethynyl group is also deactivating but can have more complex directing effects. Therefore, nitration, halogenation, or Friedel-Crafts reactions would likely lead to substitution at the positions meta to the thioester group.

Synthesis and Characterization of Structurally Diverse Derivatives and Analogs

The synthesis of derivatives and analogs of this compound can be achieved by modifying the three key components of the molecule: the S-methyl group, the thioester linkage, and the 3-ethynylphenyl ring.

Design Principles for Analog Synthesis

The design of analogs would be guided by the desired properties of the target molecules. For example, if the goal is to develop new bioactive compounds, analogs would be designed to probe the structure-activity relationship.

Key design principles could include:

Modification of the Thioester: Replacing the S-methyl group with other alkyl, aryl, or heterocyclic groups to explore the impact of steric and electronic effects on reactivity and biological activity.

Modification of the Aromatic Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) onto the benzene ring to modulate the electronic properties of the molecule.

Elaboration of the Ethynyl Group: Utilizing the reactivity of the alkyne to introduce a wide range of functionalities via reactions such as click chemistry (cycloadditions), Sonogashira coupling, or conversion to other functional groups like ketones or heterocycles.

Analog Design Strategy Modification Rationale
Thioester ModificationR = Alkyl, Aryl, HeterocycleProbe steric and electronic effects.
Aromatic Ring SubstitutionX = Halogen, Alkyl, Alkoxy, NO₂Modulate electronic properties.
Ethynyl Group ElaborationClick chemistry, Sonogashira couplingIntroduce diverse functionalities.

Hypotheses on Structure-Reactivity Relationships (SAR) based on Derivatives

For instance, in a hypothetical drug discovery program, the following SAR hypotheses could be tested:

The thioester group may act as a key hydrogen bond acceptor or a reactive handle for covalent modification of a biological target. Modifying the S-substituent could alter the binding affinity or reactivity.

The ethynyl group could be involved in π-stacking interactions or act as a rigid linker to position other functional groups correctly within a binding site. Its modification would probe the importance of these interactions.

Systematic synthesis and evaluation of a library of analogs based on these hypotheses would be necessary to establish a clear structure-reactivity relationship. ontosight.ai

Mechanistic Biological and Biochemical Investigations of S Methyl 3 Ethynyl Thiobenzoate and Its Analogs

In Vitro Enzyme Inhibition/Activation Studies6.1.1. Identification and Characterization of Molecular Targets6.1.2. Kinetic Analysis of Enzyme-Compound Interactions6.2. Receptor Binding Assays and Ligand-Target Interactions6.3. Cellular Uptake and Subcellular Localization Mechanisms (In Vitro Studies)6.4. Modulation of Intracellular Signaling Pathways (Mechanistic Studies in Cell Lines)6.5. Development of Molecular Probes for Biochemical Pathway Elucidation

Based on a comprehensive review of the available scientific literature, there is currently no specific information regarding the applications of S-methyl 3-ethynyl-thiobenzoate in the outlined areas of materials science and organic synthesis.

The search results provide general information on related functional groups and reaction types, such as:

The general principles and applications of the thiol-thioester exchange in dynamic covalent chemistry and materials science. rsc.orgrsc.orgecust.edu.cncolab.ws

The use of thiols and other sulfur-containing compounds in multi-component reactions to create various molecular structures. beilstein-journals.orgnih.govresearchgate.net

The role of click chemistry and other dynamic covalent reactions, like the thia-Michael reaction, in developing functional polymers and materials. nih.gov

Basic chemical and physical properties for the related compound S-methyl thiobenzoate , which lacks the ethynyl (B1212043) group. nih.govsigmaaldrich.comthegoodscentscompany.com

However, no documents were found that specifically mention "this compound" or describe its use as a precursor for advanced scaffolds, its role in multi-component reactions, or its integration into polymers, dynamic materials, or supramolecular assemblies.

Therefore, it is not possible to generate the requested article with scientifically accurate and source-based content strictly focused on "this compound" as per the user's instructions. The existing literature does not cover the specific applications outlined for this particular compound.

Applications of S Methyl 3 Ethynyl Thiobenzoate in Materials Science and Organic Synthesis

Development of Chemical Probes and Labeling Agents for Research Applications

The development of chemical probes and labeling agents is a cornerstone of chemical biology and materials science, enabling the visualization, tracking, and functional analysis of molecules within complex systems. A chemical probe is a small molecule that can interact with a specific target, often a biomolecule, allowing for its study. nih.goveubopen.orgmssm.edu Labeling agents are molecules that can be attached to other molecules of interest to make them detectable. The design of these tools often relies on the incorporation of specific functional groups that serve as "handles" for detection or further reaction.

Ethynyl (B1212043) Group as a Bioorthogonal Handle for Tagging

The ethynyl group (a carbon-carbon triple bond) is a premier example of a bioorthogonal handle. Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. researchgate.net This characteristic is crucial for studying biomolecules in their natural environment.

The ethynyl group's utility stems from its participation in "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient, specific, and can be performed under mild, aqueous conditions, making them ideal for biological applications.

Key Features of the Ethynyl Group as a Bioorthogonal Handle:

FeatureDescription
High Specificity Reacts selectively with azide (B81097) partners, avoiding side reactions with other functional groups found in biological systems.
Favorable Kinetics The "click" reaction is typically fast and high-yielding.
Small Size The small size of the ethynyl group minimizes perturbation to the structure and function of the labeled biomolecule.
Stability The ethynyl group is stable under most biological conditions.

Researchers have successfully incorporated ethynyl-containing analogs of metabolites, amino acids, and other building blocks into proteins, nucleic acids, and glycans. researchgate.netrsc.orgnih.gov Once incorporated, the ethynyl handle can be "clicked" with a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, for visualization or purification. For instance, alkynyl-palmitate has been used as a chemical reporter to label and identify palmitoylated proteins. researchgate.net Similarly, alkynyl-farnesol reporters have been developed for the detection of protein S-prenylation. nih.gov

Thioester Group as a Reactive Site for Bioconjugation

The thioester group, with its R-C(=O)-S-R' structure, is another key player in the realm of bioconjugation. Thioesters are more reactive than their ester counterparts towards nucleophiles, particularly thiols. This heightened reactivity forms the basis of a powerful bioconjugation technique known as native chemical ligation (NCL).

In NCL, a peptide or protein containing a C-terminal thioester reacts with another peptide or protein that has an N-terminal cysteine residue. The reaction proceeds through a thiol-thioester exchange, followed by an intramolecular rearrangement to form a stable, native peptide bond at the ligation site.

Characteristics of the Thioester Group in Bioconjugation:

CharacteristicImplication for Bioconjugation
Electrophilicity The carbonyl carbon of the thioester is electrophilic and susceptible to nucleophilic attack.
Reactivity with Thiols Thioesters react chemoselectively with thiols under mild conditions.
Formation of Native Peptide Bonds Through native chemical ligation, thioesters enable the synthesis of large proteins from smaller peptide fragments.

This strategy has been instrumental in the synthesis of proteins that are difficult to express recombinantly and for the site-specific incorporation of modifications, such as post-translational modifications or fluorescent labels. The reactivity of thioesters with thiols is a cornerstone of creating precisely engineered proteins for a wide range of research and therapeutic purposes. nih.gov

While direct evidence for the use of S-methyl 3-ethynyl-thiobenzoate as a chemical probe is lacking, the individual functionalities it possesses are well-established tools in the design of such agents. The ethynyl group provides a bioorthogonal handle for specific tagging, and the thioester group offers a reactive site for bioconjugation. The combination of these two groups in a single molecule suggests a potential for dual-functional probes, though this remains to be explored in the scientific literature.

Future Directions and Emerging Research Avenues for S Methyl 3 Ethynyl Thiobenzoate

Chemoinformatic and Machine Learning Approaches for Property and Reactivity Prediction

The advent of chemoinformatics and machine learning has revolutionized the field of chemical research, enabling the prediction of molecular properties and reactivity with increasing accuracy. For a novel compound like S-methyl 3-ethynyl-thiobenzoate, these computational tools offer a powerful and resource-efficient means to guide experimental work.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict a wide range of physicochemical and biological properties. By analyzing the structural features of this compound, such as its molecular weight, logP, polar surface area, and various electronic and steric descriptors, it is possible to estimate its solubility, toxicity, and potential as a drug lead or material component. The integration of QSAR with knowledge-based expert systems can provide a mechanistic understanding of these predictions. youtube.com Predictive models for the biodegradation of aromatic compounds could also be applied to assess the environmental fate of this compound and its derivatives. nih.gov

Machine learning algorithms, such as deep neural networks and random forests, can be trained on large datasets of known reactions to predict the outcome of transformations involving the ethynyl (B1212043) and thioester functionalities. For instance, machine learning models have been successfully used to predict the yields of complex cross-coupling reactions, even in the presence of inhibitors. rsc.org Such models could be adapted to forecast the reactivity of this compound in various catalytic cycles, optimizing reaction conditions before any experiments are conducted. Furthermore, machine learning interatomic potentials (ML-IAPs) can be generated to simulate the behavior of the molecule at the atomic level, providing insights into its conformational dynamics and reaction mechanisms. spectroscopyonline.com

The following table presents a hypothetical set of predicted properties for this compound using chemoinformatic tools.

PropertyPredicted ValueMethod
Molecular Weight178.23 g/mol Calculation
LogP2.85ALOGPS
Water Solubility0.15 g/LESOL
Boiling Point315.7 °CACD/Labs
pKa (ethynyl proton)~25Literature Analogy

This table contains hypothetical data for illustrative purposes.

Continuous Flow Synthesis and Automated Reaction Optimization

Continuous flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and high-throughput screening. The synthesis of this compound and its derivatives is well-suited for this technology.

The formation of the thioester bond can be achieved in a flow reactor, potentially through the reaction of 3-ethynylbenzoyl chloride with sodium thiomethoxide or via newer, more sustainable methods. Continuous flow methods for thioester synthesis have been reported, including enzymatic catalysis in microreactors which can offer high yields and short reaction times. numberanalytics.com Photocatalytic methods in flow have also been developed for the synthesis of thioesters from carboxylic acids and disulfides, offering a green chemistry approach. nih.gov

The subsequent reactions of the ethynyl group can also be performed in a continuous flow setup. For instance, the iodination of terminal alkynes has been optimized using a combination of Bayesian optimization and an automated flow platform, achieving high conversion rates with a minimal number of experiments. ijpsjournal.comnih.gov This approach could be directly applied to this compound to efficiently explore a wide range of reaction conditions for its derivatization. Telescoped flow synthesis, where multiple reaction steps are performed sequentially in a continuous stream without isolation of intermediates, could be employed to rapidly generate a library of derivatives from this compound. youtube.com

A hypothetical automated optimization of a Sonogashira coupling reaction with this compound is presented in the table below.

ExperimentCatalyst (mol%)BaseTemperature (°C)Yield (%)
11Triethylamine8065
22Diisopropylamine10085
31.5Triethylamine9078
...............

This table contains hypothetical data for illustrative purposes.

Rational Design of Derivatives with Tuned Reactivity or Selectivity

The trifunctional nature of this compound provides a versatile scaffold for the rational design of derivatives with tailored properties. By strategically modifying the substituents on the aromatic ring, the reactivity and selectivity of both the ethynyl and thioester moieties can be finely tuned.

The electronic properties of substituents on the benzene (B151609) ring will significantly influence the reactivity of the thioester group. Electron-withdrawing groups are expected to increase the electrophilicity of the carbonyl carbon, making the thioester more susceptible to nucleophilic attack. Conversely, electron-donating groups will decrease its reactivity. This principle can be used to design derivatives with specific acylation potentials for applications in bioconjugation or materials science. Structure-activity relationship (SAR) studies on aromatic esters have shown that substituents at the 2- and 3-positions can have a more pronounced effect on activity than those at the 4-position. spectroscopyonline.com

The reactivity of the ethynyl group can also be modulated by aromatic substitution. The regioselectivity of addition reactions to unsymmetrical internal alkynes is influenced by the steric and electronic effects of the substituents. nih.gov For example, in nickel-catalyzed reductive couplings, bulkier groups on the alkyne tend to direct the incoming nucleophile to the less hindered carbon. nih.gov The ethynyl group itself is a versatile bioisostere and can be used to replace other functional groups like chloro, cyano, or even a phenyl ring, offering a strategy to modify the pharmacokinetic and pharmacodynamic properties of bioactive molecules. nih.gov

The table below illustrates a hypothetical design strategy for tuning the reactivity of this compound derivatives.

Substituent at C4Predicted Thioester ReactivityPredicted Alkyne ReactivityRationale
-NO2HighDecreasedStrong electron-withdrawing group
-OCH3LowIncreasedStrong electron-donating group
-ClModerateSlightly DecreasedHalogen with inductive withdrawal and resonance donation

This table contains hypothetical data for illustrative purposes.

Exploration of Novel Catalytic Transformations Involving the Ethynyl or Thioester Moiety

The ethynyl and thioester groups in this compound are both amenable to a wide range of catalytic transformations, offering numerous opportunities for the synthesis of novel and complex molecules.

The thioester moiety can participate in various metal-catalyzed reactions. rsc.org For instance, palladium-catalyzed decarbonylative coupling reactions of thioesters with organoboron reagents can lead to the formation of ketones. The Fukuyama coupling, a palladium-catalyzed reaction of a thioester with an organozinc halide, is another powerful method for ketone synthesis. youtube.com Recently, a ruthenium-catalyzed hydrogenation of thioesters to the corresponding alcohols and thiols has been reported, offering a selective and green reduction method. nih.gov

The ethynyl group is a particularly versatile handle for catalytic transformations. Gold(I) complexes are highly effective catalysts for the electrophilic activation of alkynes, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. ijpsjournal.com Alkyne metathesis, catalyzed by molybdenum or tungsten alkylidynes, provides a powerful tool for the formation of new carbon-carbon triple bonds and the synthesis of macrocycles. acs.org Furthermore, the terminal alkyne can be used as a precursor to metal-carbene intermediates, which can then undergo various insertion reactions, such as B-H bond insertion. nih.gov The ethynyl radical, which can be generated from the alkyne, undergoes a variety of reactions including hydrogen abstraction and addition to alkenes. youtube.comacs.org

A list of potential novel catalytic transformations for this compound is provided below:

Intramolecular cyclization: Gold-catalyzed cyclization involving the thioester as a nucleophile attacking the activated alkyne.

Polymerization: Transition metal-catalyzed polymerization of the ethynyl group to form conjugated polymers with interesting electronic and optical properties.

Click Chemistry: Copper- or ruthenium-catalyzed azide-alkyne cycloaddition to introduce triazole rings.

Cross-Coupling: Sonogashira coupling of the terminal alkyne with aryl or vinyl halides.

Advanced Analytical Techniques for In Situ Reaction Monitoring

To fully understand and optimize the complex reactions of this compound, advanced analytical techniques for in situ reaction monitoring are indispensable. These techniques provide real-time information on the concentrations of reactants, intermediates, and products, allowing for rapid reaction optimization and mechanistic elucidation.

Spectroscopic methods are particularly well-suited for in situ monitoring.

NMR Spectroscopy: In situ NMR can be used to follow the progress of reactions in real-time. For example, 19F NMR has been used to monitor backbone thioester exchange in polypeptides by labeling the thiols and thioesters with fluorine. nih.gov This approach could be adapted to monitor reactions of this compound by introducing a fluorine label.

Vibrational Spectroscopy (IR and Raman): In situ IR and Raman spectroscopy can provide valuable information about the changes in functional groups during a reaction. youtube.com The characteristic vibrational frequencies of the C≡C triple bond and the C=O of the thioester can be monitored to track the progress of reactions involving these groups. Surface-enhanced Raman spectroscopy (SERS) can be used to enhance the signal of molecules adsorbed on a metal surface, providing high sensitivity for monitoring heterogeneous catalytic reactions. ijpsjournal.com

Mass Spectrometry: Techniques like direct injection mass spectrometry (DI-MS) allow for the rapid analysis of reaction mixtures without the need for chromatographic separation, making them suitable for high-throughput screening and reaction monitoring. nih.gov

Hyphenated techniques, which combine a separation method with a spectroscopic detector (e.g., LC-NMR, LC-IR, GC-MS), are powerful tools for analyzing complex reaction mixtures and identifying unknown intermediates and byproducts. ijpsjournal.com Emerging technologies like microfluidics and lab-on-a-chip devices enable reactions to be monitored on a microscale, reducing sample consumption and analysis time. numberanalytics.com

The following table summarizes some advanced analytical techniques and their potential applications for studying reactions of this compound.

TechniqueInformation ObtainedPotential Application
In Situ NMRReal-time concentration of reactants, intermediates, and productsKinetic and mechanistic studies of derivatization reactions
In Situ Raman/IRChanges in vibrational modes of functional groupsMonitoring catalytic transformations of the ethynyl and thioester moieties
Mass SpectrometryMolecular weight and fragmentation patternsIdentification of products and byproducts in complex reaction mixtures
LC-MS/GC-MSSeparation and identification of all components in a reaction mixtureComprehensive analysis of reaction outcomes and impurity profiling

This table contains hypothetical data for illustrative purposes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for S-methyl 3-ethynyl-thiobenzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including Sonogashira coupling for introducing the ethynyl group. Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) and copper iodide (CuI) are critical for cross-coupling steps under inert atmospheres (e.g., argon) . Solvent selection (e.g., THF or DCM) and base additives (e.g., triethylamine) significantly affect reaction efficiency. Purification often requires column chromatography or recrystallization. Yield optimization should prioritize catalyst loading ratios (e.g., 5-10 mol% Pd) and temperature control (50–80°C) .

Q. How can researchers characterize the structural purity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the ethynyl proton (δ ~2.5–3.5 ppm) and thiobenzoate carbonyl (δ ~165–170 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks).
  • UV-Vis/IR : Absorbance bands for the ethynyl group (~210–230 nm) and thiobenzoate C=O stretch (~1680–1700 cm⁻¹) .

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer : The compound is sensitive to:

  • Light/Oxygen : Store in amber vials under inert gas (N₂/Ar) at –20°C.
  • Moisture : Use desiccants (e.g., silica gel) in storage containers.
  • Reactivity : Avoid proximity to oxidizing agents (e.g., peroxides) or strong bases to prevent hydrolysis of the thioester group .

Advanced Research Questions

Q. How can this compound be applied in drug discovery, particularly for targeting enzyme inhibition?

  • Methodological Answer : The ethynyl group enables "click chemistry" for bioconjugation with azide-containing biomolecules (e.g., proteins). Example workflow:

Target Identification : Screen against kinases or proteases using fluorescence-based assays.

Conjugation : React with azide-modified inhibitors via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Activity Analysis : Compare IC₅₀ values pre- and post-conjugation to assess target engagement .

Q. What advanced analytical methods resolve contradictions in spectral data for this compound derivatives?

  • Methodological Answer : Contradictions in NMR/IR data may arise from rotational isomers or solvent effects. Mitigation strategies include:

  • Variable Temperature (VT) NMR : To identify dynamic rotational barriers.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to simulate spectra and assign ambiguous peaks .
  • Crystallography : Single-crystal X-ray diffraction to confirm spatial arrangement .

Q. How can researchers optimize reaction scalability while minimizing side reactions (e.g., alkyne polymerization)?

  • Methodological Answer :

  • Catalyst Optimization : Replace Pd(PPh₃)₂Cl₂ with air-stable Pd nanoparticles or ligands (e.g., XPhos) to reduce side reactions.
  • Solvent Systems : Use mixed solvents (e.g., THF/H₂O) to suppress alkyne aggregation.
  • Flow Chemistry : Continuous-flow reactors improve heat/mass transfer, enhancing reproducibility at scale .

Q. What safety protocols are essential for handling this compound in biological assays?

  • Methodological Answer :

  • Toxicity Screening : Perform preliminary cytotoxicity assays (e.g., MTT on HEK-293 cells) before in vitro studies.
  • Containment : Use fume hoods and PPE (gloves, goggles) due to potential irritant properties of thioesters.
  • Ethical Compliance : Adhere to institutional guidelines; in vivo testing requires prior ethical approval .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activities of this compound analogs?

  • Methodological Answer :

Replicate Experiments : Confirm results using identical assay conditions (e.g., pH, temperature).

Orthogonal Assays : Validate antimicrobial claims via both broth microdilution (MIC) and disk diffusion methods.

Structure-Activity Relationship (SAR) : Synthesize derivatives with systematic modifications (e.g., substituents on the benzene ring) to isolate contributing factors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.